3-Benzyloxy Substitution Defines a Distinct PARP Inhibitor Structural Class with Patent-Enumerated Scope
The patent literature explicitly distinguishes 3-benzyloxybenzamides as a defined structural category separate from 3-hydroxybenzamides, 3-methoxybenzamides, 4-benzyloxybenzamides, and quinazolinone derivatives [1]. The patent claims cover 3-oxybenzamide compounds where the oxy substituent is benzyloxy, thereby conferring inclusion of 3-(Benzyloxy)benzamide within a scope distinct from unsubstituted benzamide (hydrogen at the 3-position), 3-hydroxybenzamide (hydroxyl group, different hydrogen bonding capacity), and 4-benzyloxybenzamide (para isomer, altered geometry) [1].
| Evidence Dimension | Patent-defined structural classification inclusion |
|---|---|
| Target Compound Data | Included: 3-benzyloxybenzamide class |
| Comparator Or Baseline | 3-hydroxybenzamide (excluded from claimed class); 4-benzyloxybenzamide (excluded from claimed class); quinazolinones (separate structural class) |
| Quantified Difference | Structural category distinction (qualitative inclusion/exclusion) |
| Conditions | Patent claims analysis (US5756510, EP0879820B1) |
Why This Matters
This structural distinction translates to patent-enabled freedom-to-operate considerations for research programs and establishes a defined scaffold for rational derivative design.
- [1] Griffin RJ, Calvert AH, Curtin NJ, Newell DR, Golding BT. Benzamide analogs useful as PARP (ADP-ribosyltransferase, ADPRT) DNA repair enzyme inhibitors. United States Patent US5756510. May 26, 1998. Assignee: Newcastle University Ventures Limited. View Source
